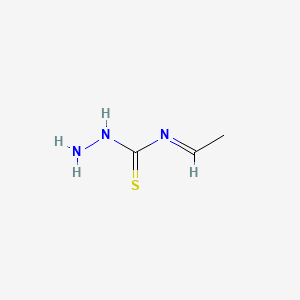
Hydrazinecarbothioamide, 2-ethylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde thiosemicarbazone is an organic compound that has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical structure, which includes a thiosemicarbazone moiety that can coordinate with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde thiosemicarbazone can be synthesized through a condensation reaction between acetaldehyde and thiosemicarbazide. The general procedure involves adding a solution of acetaldehyde in methanol to a hot solution of thiosemicarbazide in methanol. The mixture is then stirred and refluxed for about four hours. After cooling, the solution is filtered, and the filtrate is concentrated to half its volume. Slow evaporation of the concentrate at room temperature yields the desired crystals, which are then collected by filtration, washed with cold ethanol, and dried in a vacuum .
Industrial Production Methods
While specific industrial production methods for acetaldehyde thiosemicarbazone are not widely documented, the general synthetic route described above can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in substitution reactions where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different thiosemicarbazide derivatives.
Scientific Research Applications
Acetaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Biology: The compound has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Acetaldehyde thiosemicarbazone and its derivatives have shown potential as anticancer agents.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial applications, such as catalysis and material science.
Mechanism of Action
The mechanism by which acetaldehyde thiosemicarbazone exerts its effects involves its ability to coordinate with metal ions. This coordination can lead to the formation of metal complexes that interact with biological targets. For example, in anticancer applications, the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of cellular processes .
Comparison with Similar Compounds
Acetaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- Furan-2-carbaldehyde-N-methyl thiosemicarbazone
- Thiophene-2-acetaldehyde thiosemicarbazone
- Thiophene-2-acetaldehyde-N-methyl thiosemicarbazone
- Thiophene-2-acetaldehyde-N-ethyl thiosemicarbazone
These compounds share similar structural features but differ in their specific functional groups and metal coordination properties. Acetaldehyde thiosemicarbazone is unique due to its specific aldehyde group, which influences its reactivity and coordination behavior .
Properties
CAS No. |
2302-95-6 |
|---|---|
Molecular Formula |
C3H7N3S |
Molecular Weight |
117.18 g/mol |
IUPAC Name |
(3E)-1-amino-3-ethylidenethiourea |
InChI |
InChI=1S/C3H7N3S/c1-2-5-3(7)6-4/h2H,4H2,1H3,(H,6,7)/b5-2+ |
InChI Key |
CNBVBIQXEDJEJG-GORDUTHDSA-N |
Isomeric SMILES |
C/C=N/C(=S)NN |
Canonical SMILES |
CC=NC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


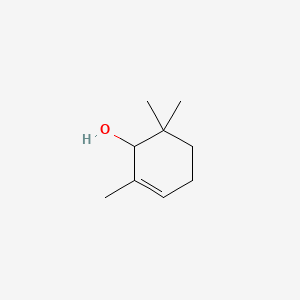
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)

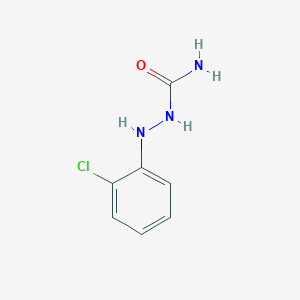
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)
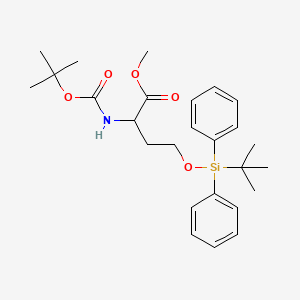
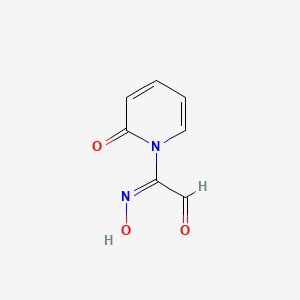

![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
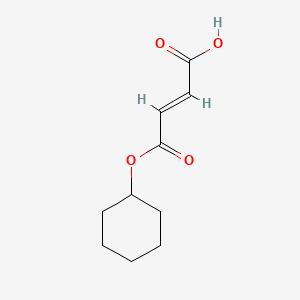
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
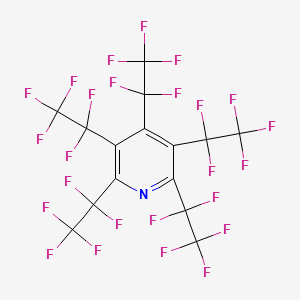
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
